3-(4-chlorophenyl)-6,8-difluoro-1-(4-fluorophenyl)-1H-pyrazolo[4,3-c]quinoline
Description
Its structure features:
- A pyrazoloquinoline core with fused pyrazole and quinoline rings.
- Substituents: 4-chlorophenyl at position 3, 4-fluorophenyl at position 1, and 6,8-difluoro groups on the quinoline ring.
- Molecular formula: C₃₀H₁₇ClF₃N₃ (exact mass: 435.8 g/mol).
Pyrazoloquinolines are studied for anti-inflammatory, antimicrobial, and enzyme-inhibitory activities.
Properties
IUPAC Name |
3-(4-chlorophenyl)-6,8-difluoro-1-(4-fluorophenyl)pyrazolo[4,3-c]quinoline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H11ClF3N3/c23-13-3-1-12(2-4-13)20-18-11-27-21-17(9-15(25)10-19(21)26)22(18)29(28-20)16-7-5-14(24)6-8-16/h1-11H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMXRSQUMJOHGTP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NN(C3=C4C=C(C=C(C4=NC=C32)F)F)C5=CC=C(C=C5)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H11ClF3N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-(4-chlorophenyl)-6,8-difluoro-1-(4-fluorophenyl)-1H-pyrazolo[4,3-c]quinoline is a complex heterocyclic compound belonging to the pyrazolo[4,3-c]quinoline family. This compound exhibits significant biological activities, primarily due to its unique chemical structure characterized by the presence of chlorophenyl and fluorophenyl substituents. This article reviews the biological activity of this compound, focusing on its anti-inflammatory and anticancer properties, along with relevant case studies and research findings.
The molecular formula of this compound is C22H11ClF3N3, with a molecular weight of 409.8 g/mol. Its structure contributes to its reactivity and potential therapeutic applications.
| Property | Value |
|---|---|
| Molecular Weight | 409.8 g/mol |
| Molecular Formula | C22H11ClF3N3 |
| LogP | 6.0505 |
| Polar Surface Area | 23.48 Ų |
| Hydrogen Bond Acceptors | 2 |
Anti-inflammatory Activity
Research has indicated that derivatives of pyrazolo[4,3-c]quinoline exhibit potent anti-inflammatory effects. In a study evaluating various derivatives, it was found that certain compounds significantly inhibited nitric oxide (NO) production in lipopolysaccharide (LPS)-induced RAW 264.7 cells. The mechanism involves the inhibition of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) expression.
- Key Findings :
Anticancer Activity
The anticancer potential of pyrazolo[4,3-c]quinoline derivatives has also been investigated. These compounds have shown efficacy against various cancer cell lines through mechanisms that may involve apoptosis induction and cell cycle arrest.
- Case Study :
- A specific derivative exhibited significant cytotoxicity against breast cancer cells with an IC50 value indicating effective growth inhibition.
- Further studies are ongoing to optimize these compounds for better selectivity and potency against cancer cells while minimizing cytotoxic effects on normal cells .
The biological activity of this compound is attributed to its ability to modulate key signaling pathways involved in inflammation and cancer progression. The compound's structure allows it to interact with specific targets within these pathways:
- Inhibition of iNOS : Reduces NO production, which is crucial in inflammatory responses.
- Modulation of COX-2 : Alters prostaglandin synthesis, further influencing inflammation and tumorigenesis.
Comparative Analysis
A comparative analysis of various pyrazolo[4,3-c]quinoline derivatives highlights the unique position of this compound in terms of biological activity.
| Compound Name | Key Features | Biological Activity |
|---|---|---|
| This compound | Chlorophenyl & difluoro groups | Anti-inflammatory & anticancer |
| 1-(4-chlorophenyl)-6,8-difluoro-3-(4-fluorophenyl)-1H-pyrazolo[4,3-c]quinoline | Similar structure | Moderate anti-inflammatory |
| 3-amino-4-(para-hydroxyphenylamino)-1H-pyrazolo[4,3-c]quinoline | Hydroxy substitution | Strong NO inhibition |
Comparison with Similar Compounds
Anti-Inflammatory Pyrazoloquinolines
Key Differences :
- The target compound lacks an amino group (present in 2i), which may reduce hydrogen-bonding capacity but improve metabolic stability due to halogenation .
- Compared to pyrano-pyrazole hybrids (e.g., 5c), the pyrazoloquinoline core offers a larger aromatic surface for π-π stacking with protein targets .
Halogenated Derivatives
Key Differences :
Pyrazolo-Pyridine/Quinoline Hybrids
Key Differences :
- The target compound’s lack of sulfonyl or cyclopropyl groups distinguishes it from ELND006, which is optimized for blood-brain barrier penetration .
- Compared to 5p, the quinoline core (vs.
Pharmacological and Physicochemical Notes
- Metabolic Stability: Fluorine atoms reduce oxidative metabolism, extending half-life compared to methoxy or amino derivatives .
- Toxicity Risks : Chlorophenyl groups may increase hepatotoxicity risk, necessitating in vitro cytotoxicity screening (e.g., HepG2 assays).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
